Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: Synthesis, Chemical Properties, and Applications in Drug Discovery
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: Synthesis, Chemical Properties, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, γ -keto esters serve as indispensable bifunctional building blocks for the assembly of complex heterocyclic scaffolds. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4)[1] stands out as a highly versatile intermediate. The presence of the 3,5-dimethylphenyl moiety imparts unique steric shielding and enhanced lipophilicity to downstream drug candidates, while the 1,4-dicarbonyl-like reactivity of the γ -keto ester enables divergent synthetic pathways.
This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis methodologies, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.
Physicochemical Profiling and Structural Rationale
The molecular architecture of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate consists of an ethyl ester terminus and a ketone conjugated with a meta-substituted xylene ring. The two methyl groups at the 3 and 5 positions significantly influence the molecule's spatial conformation, preventing rapid metabolic oxidation at the meta positions of the phenyl ring—a common strategy in pharmacokinetic optimization.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate |
| CAS Number | 898751-69-4 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| SMILES String | CCOC(=O)CCC(=O)c1cc(C)cc(C)c1 |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
| Purity Standard | ≥ 97.0% - 98.0% |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Data aggregated from standardized chemical vendor specifications[1][2].
Expert Synthesis Methodology: Overcoming Regiochemical Limitations
The Causality of Synthetic Design
A novice approach to synthesizing 4-aryl-4-oxobutyrates typically relies on the Friedel-Crafts acylation of an arene with succinic anhydride. However, applying direct Friedel-Crafts acylation to m-xylene (1,3-dimethylbenzene) predominantly yields the 2,4-dimethylphenyl isomer due to the strong ortho/para directing effects of the methyl groups.
To successfully synthesize the 3,5-dimethylphenyl isomer, we must bypass electrophilic aromatic substitution. The authoritative, field-proven method relies on an "umpolung" strategy: pre-installing a halide at the symmetrical 1-position and utilizing a nucleophilic Grignard addition to open the succinic anhydride ring, yielding the intermediate 4-(3,5-dimethylphenyl)-4-oxobutyric acid[3]. Subsequent Fischer esterification provides the target ethyl ester.
Regioselective synthesis of the gamma-keto ester via Grignard addition to succinic anhydride.
Self-Validating Protocol: Synthesis of the Core Ester
Phase 1: Grignard Formation & Anhydride Opening
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Initiation: In an oven-dried, argon-purged flask, add magnesium turnings (1.1 eq) and a catalytic crystal of iodine in anhydrous THF.
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Addition: Slowly add 1-bromo-3,5-dimethylbenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at ~40°C to sustain the exothermic Grignard formation.
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Coupling: Cool the dark Grignard solution to 0°C. Dropwise, add a solution of succinic anhydride (1.1 eq) in THF. The nucleophilic attack selectively opens the anhydride ring.
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In-Process Validation: Quench a 0.1 mL reaction aliquot in 1M HCl. Extract with EtOAc and run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). Visualize with a KMnO₄ stain. The complete disappearance of the starting bromide confirms conversion to the keto-acid intermediate[3].
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Workup: Quench the bulk reaction with 1M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Fischer Esterification 6. Reaction: Dissolve the crude 4-(3,5-dimethylphenyl)-4-oxobutyric acid in absolute ethanol (10 volumes). Add catalytic concentrated H₂SO₄ (0.1 eq). 7. Reflux: Heat the mixture to reflux (78°C) for 12 hours. Utilize a Dean-Stark trap to sequester generated water, driving the Le Chatelier equilibrium toward the ester. 8. Validation: Monitor via LC-MS. A mass shift from 206.24 m/z (acid) to 234.29 m/z (ester) indicates reaction completion. 9. Isolation: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to yield the pure target compound.
Downstream Chemical Reactivity & Heterocycle Assembly
The true value of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate lies in its divergent reactivity. The γ -keto ester motif acts as a synthetic chameleon, allowing for the rapid assembly of diverse N-heterocycles critical to drug discovery[4].
Divergent downstream chemical transformations of the gamma-keto ester core into heterocycles.
Applications in Medicinal Chemistry
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Imidazo[1,2-a]pyridine Scaffolds (TSPO Modulators): As detailed in recent patent literature, 4-aryl-4-oxobutyrates are critical precursors for synthesizing 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives. These compounds are potent modulators of the Translocator Protein (TSPO), utilized in treating neuroinflammation and anxiety[5]. The synthesis involves α -bromination of the ketone followed by condensation with 2-aminopyridine.
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Pyridazinone Assembly: Condensation of the γ -keto ester with hydrazine hydrate in refluxing ethanol yields 6-(3,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinones. This scaffold is historically significant in the development of phosphodiesterase (PDE) inhibitors and positive inotropic agents for heart failure.
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Paal-Knorr Pyrrole Synthesis: Reaction with primary amines under acidic, dehydrating conditions yields highly substituted pyrroles, which are ubiquitous in cholesterol-lowering statins and anti-inflammatory agents.
Self-Validating Protocol: Assembly of Imidazo[1,2-a]pyridine Precursors
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α -Bromination: Dissolve Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in glacial acetic acid. Add Br₂ (1.0 eq) dropwise at room temperature. The enolizable ketone directs bromination strictly to the α -position.
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In-Process Validation: Monitor the decolorization of the bromine solution. Persistent red/brown color indicates reaction completion. Confirm via ¹H-NMR (appearance of a diagnostic singlet/doublet for the α -proton shifted downfield to ~5.0 ppm).
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Condensation: React the isolated α -bromo ketone with 2-aminopyridine in refluxing ethanol. The initial alkylation of the pyridine nitrogen is rapidly followed by intramolecular cyclization onto the ketone, forming the fused imidazo[1,2-a]pyridine core[5].
Analytical Validation (SOP)
To ensure the trustworthiness of the synthesized Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, batch release must be gated by the following analytical standards:
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¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl ester signals: a quartet at δ ~4.1 ppm (2H, -O-CH₂ -CH₃) and a triplet at δ ~1.2 ppm (3H, -O-CH₂-CH₃ ). The symmetrical aromatic protons will appear as a broad singlet at δ ~7.5 ppm (2H, ortho) and a singlet at δ ~7.2 ppm (1H, para). The two methyl groups on the ring will integrate to 6H at δ ~2.3 ppm.
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LC-MS (ESI+): The compound must exhibit a dominant [M+H]+ peak at 235.3 m/z.
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HPLC: Purity must be ≥ 97.0%[2], run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).
References
- ChemScene. "898751-69-4 | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate".
- CymitQuimica. "CAS 898751-69-4: etil 4-(3,5-dimetilfenil)-4-oxo-butanoato".
- CymitQuimica. "CAS 36440-58-1: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid".
- Benchchem. "Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate | 898772-45-7". Benchchem Synthesis Guidelines.
- Google Patents. "WO2011160548A1 - 2-芳基咪唑并[1,2-a]吡啶-3-乙酰胺衍生物、其制备方法及用途".
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 898751-69-4: etil 4-(3,5-dimetilfenil)-4-oxo-butanoato [cymitquimica.com]
- 3. CAS 36440-58-1: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid [cymitquimica.com]
- 4. Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate | 898772-45-7 | Benchchem [benchchem.com]
- 5. WO2011160548A1 - 2-è³åºåªåå¹¶[1ï¼2-a]å¡å¶-3-ä¹é °èºè¡çç©ãå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
